molecular formula C12H12FN3O2 B1425170 5-ethyl-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1267882-46-1

5-ethyl-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1425170
M. Wt: 249.24 g/mol
InChI Key: IDAWCRFYLDGQPQ-UHFFFAOYSA-N
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Description

The compound “5-ethyl-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule that contains several functional groups. It has a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also contains a carboxylic acid group (-COOH), a fluorobenzyl group, and an ethyl group (-CH2CH3).



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the triazole ring, followed by the introduction of the fluorobenzyl and ethyl groups, and finally the carboxylic acid group. The exact methods and reagents used would depend on the specific synthetic route chosen by the chemist.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring, fluorobenzyl group, and carboxylic acid group would all contribute to its overall structure. The fluorine atom in the fluorobenzyl group is highly electronegative, which could influence the compound’s chemical behavior.



Chemical Reactions Analysis

As an organic compound containing multiple functional groups, “5-ethyl-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid” could potentially undergo a variety of chemical reactions. The carboxylic acid group could participate in acid-base reactions, the triazole ring might undergo reactions with electrophiles or nucleophiles, and the carbon-fluorine bond in the fluorobenzyl group could be broken under certain conditions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could make it somewhat soluble in water, while the nonpolar ethyl and fluorobenzyl groups could make it soluble in organic solvents.


Scientific Research Applications

Tetrel Bonding Interactions in Triazole Derivatives

A study by (Ahmed et al., 2020) explored the synthesis and characterization of several triazole derivatives, including ones similar to 5-ethyl-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid. This research provided insights into the π-hole tetrel bonding interactions in these compounds, using Hirshfeld surface analysis and DFT calculations.

Ring-Chain Tautomerism in Triazole Derivatives

The study by (Pokhodylo & Obushak, 2022) focused on the synthesis of a 5-formyl-1H-1,2,3-triazole-4-carboxylic acid derivative. It discovered that in solution, the free acid form predominates under its cyclic tautomer, providing valuable information on the ring-chain tautomerism in such triazole compounds.

Fluoroalkylation in Triazole Synthesis

Research by (Peng & Zhu, 2003) detailed the synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles, highlighting the significance of Na2CO3 for high yields. This study is relevant for understanding the chemical pathways and conditions favorable for fluoroalkylation in triazoles.

Synthesis of Bicyclic gem-Difluorinated Compounds

The study by (Peng & Zhu, 2003) also investigated the synthesis of novel bicyclic gem-difluorinated 1H-pyrano[3,4-d][1,2,3]-triazol-4-one compounds, demonstrating the versatility of triazole derivatives in creating complex molecular structures.

Preparation of 1-Benzyl-1H-1,2,3-Triazoles

In (Cottrell et al., 1991), an improved method for preparing 1-benzyl-1H-1,2,3-triazoles was described, expanding the scope of the Dimroth Reaction. This study provides a methodological advancement for synthesizing triazole derivatives, including those structurally related to 5-ethyl-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid.

Ruthenium-Catalyzed Synthesis of Triazole-Based Scaffolds

(Ferrini et al., 2015) explored a ruthenium-catalyzed cycloaddition process for synthesizing 5-amino-1,2,3-triazole-4-carboxylates, a structurally related class to the compound . This research is significant for understanding the synthesis of triazole-based scaffolds for biomedical applications.

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Proper handling and disposal procedures would need to be followed to ensure safety.


Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity under various conditions, and investigating its physical and chemical properties in more detail.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific studies and experimental data would be needed. Always follow safety guidelines when handling chemicals. If you have any other questions or need further information, feel free to ask!


properties

IUPAC Name

5-ethyl-1-[(2-fluorophenyl)methyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O2/c1-2-10-11(12(17)18)14-15-16(10)7-8-5-3-4-6-9(8)13/h3-6H,2,7H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDAWCRFYLDGQPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=NN1CC2=CC=CC=C2F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-ethyl-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
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5-ethyl-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
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5-ethyl-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
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5-ethyl-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
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5-ethyl-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
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5-ethyl-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid

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